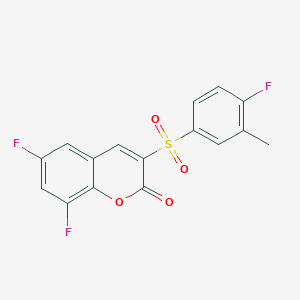
6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H9F3O4S and its molecular weight is 354.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6,8-Difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Two fluorine atoms at positions 6 and 8.
- A 4-fluoro-3-methylbenzenesulfonyl moiety.
- A chromenone backbone.
This molecular configuration contributes to its biological activity, particularly in inhibiting specific enzymes and pathways associated with disease processes.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines:
These results suggest that the compound can effectively inhibit cell proliferation in multiple cancer types, making it a candidate for further development as an anticancer agent.
The proposed mechanism of action involves the inhibition of key signaling pathways involved in cell survival and proliferation. Specifically, the compound may target:
- Protein Kinase Inhibition : It has been shown to inhibit kinases that are crucial for cancer cell growth.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, leading to reduced viability.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
-
Study on Lung Cancer :
- Objective : Evaluate the efficacy against A549 cells.
- Findings : Significant reduction in cell viability and induction of apoptosis were observed at concentrations above 5 µM.
-
Breast Cancer Model :
- Objective : Assess effects on MCF-7 cells.
- Findings : The compound demonstrated a dose-dependent response with notable cytotoxic effects at higher concentrations.
Safety and Toxicity
Preliminary toxicity studies indicate that while the compound exhibits potent biological activity, it also presents some level of cytotoxicity to normal cells. Further studies are needed to establish a therapeutic index and safety profile.
特性
IUPAC Name |
6,8-difluoro-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O4S/c1-8-4-11(2-3-12(8)18)24(21,22)14-6-9-5-10(17)7-13(19)15(9)23-16(14)20/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJVIVZYXVOVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













